molecular formula C23H22ClF2N3O5 B4195791 N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide

N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide

Cat. No.: B4195791
M. Wt: 493.9 g/mol
InChI Key: HNAOYODGGSIFPK-UHFFFAOYSA-N
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Description

N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide is a complex organic compound characterized by its unique structure, which includes morpholine groups, a chlorinated benzamide core, and difluorinated aromatic rings

Properties

IUPAC Name

N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClF2N3O5/c24-18-13-20(26)19(25)12-17(18)21(30)27-16-10-14(22(31)28-1-5-33-6-2-28)9-15(11-16)23(32)29-3-7-34-8-4-29/h9-13H,1-8H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAOYODGGSIFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. This is followed by the introduction of morpholine groups and the chlorination and fluorination of the aromatic rings. Common reagents used in these steps include morpholine, chlorinating agents like thionyl chloride, and fluorinating agents such as diethylaminosulfur trifluoride. The reactions are usually carried out under controlled conditions, including specific temperatures and solvents, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide
  • N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-1-naphthamide
  • Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate

Uniqueness

N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorinated aromatic rings and morpholine groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide
Reactant of Route 2
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N-[3,5-bis(morpholine-4-carbonyl)phenyl]-2-chloro-4,5-difluorobenzamide

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